molecular formula C21H28N4O B5614801 1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline

1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]propanoyl}-1,2,3,4-tetrahydroquinoline

Cat. No. B5614801
M. Wt: 352.5 g/mol
InChI Key: RNUWFHPVFUEYTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds involves multi-step chemical reactions, including one-pot, three-component syntheses and modifications to introduce various functional groups. For instance, the synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines uses benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and various pyridin-2-amines in the presence of a catalytic amount of nano-Fe3O4@SiO2 anchored sulfuric acid, highlighting the complexity and precision required in synthesizing such compounds (Maleki, 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies reveal the conformation and alignment of the molecular framework, critical for understanding the compound's chemical behavior and interactions (Sokol et al., 2002).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroquinoline derivatives are diverse, including cycloaddition reactions, hydroamination, and aminooxygenation. These reactions are pivotal for modifying the compound's structure to enhance or introduce new properties, showcasing the compound's versatility in chemical synthesis (Mokhtari et al., 2015).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are crucial for their practical application in scientific research. The crystal structure, in particular, provides insights into the molecular interactions and stability of the compound. For example, the isoquinolinedione derivatives' crystal structures indicate the presence of hydrogen bonding and π-interactions, which could influence the compound's solubility and stability (Fun et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, acid-base behavior, and potential for forming derivatives, are fundamental for utilizing the compound in various chemical reactions and syntheses. The reactivity is often explored through the synthesis of novel derivatives and their subsequent evaluation, providing a foundation for further chemical and pharmaceutical exploration (Zaki et al., 2019).

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on the specific derivative and its biological activity. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole and its derivatives would depend on the specific compound. Some imidazole derivatives are used in commercially available drugs, suggesting they have been evaluated for safety and efficacy .

Future Directions

The future directions for research into imidazole and its derivatives could include further exploration of their diverse biological activities, with the aim of developing new drugs .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3-[4-(1-methylimidazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-23-16-11-22-21(23)18-8-13-24(14-9-18)15-10-20(26)25-12-4-6-17-5-2-3-7-19(17)25/h2-3,5,7,11,16,18H,4,6,8-10,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUWFHPVFUEYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)CCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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